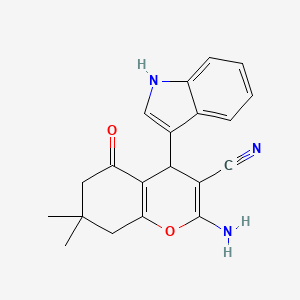
2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. These include an indole ring, a chromene ring, and an amino group. Indole rings are found in many biologically active molecules, including the essential amino acid tryptophan . Chromenes are also common in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The indole and chromene rings are aromatic, contributing to the compound’s stability. The amino group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole and chromene rings, as well as the amino group. The compound could potentially undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the compound’s functional groups and overall structure. For example, the presence of an amino group could allow the compound to act as a base .科学的研究の応用
Synthesis and Biological Significance
The compound has been utilized in the synthesis of derivatives exhibiting potent in-vitro anti-inflammatory activity. A study by Chavan et al. (2021) highlights its role in green chemistry, using orange extract as a catalyst under ultrasound irradiations. This process is significant for its environmentally friendly approach to synthesizing pharmacologically relevant derivatives.
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of this compound's derivatives. For instance, Nagamani et al. (2019) synthesized derivatives through oxidative difunctionalization, which were tested for antibacterial and antifungal activity. Similarly, Moshafi et al. (2016) designed and synthesized derivatives with strong antibacterial effects against various bacterial strains.
X-ray Crystallography Studies
X-ray crystallography has been employed to understand the structural aspects of this compound and its derivatives. Works by Sharma et al. (2015) and Sharma et al. (2021) are pivotal in understanding the crystal structures and conformation of these compounds, which are essential for potential pharmaceutical applications.
Organocatalysis in Synthesis
The compound has been used in organocatalyzed synthesis processes. Ramireddy et al. (2017) describe its use in creating optically active derivatives through a tandem Michael addition-cyclization reaction, indicating its utility in creating enantioselective compounds.
Corrosion Inhibition
Interestingly, derivatives of this compound have been explored as corrosion inhibitors. Quadri et al. (2021) studied its use in protecting mild steel in acidic solutions, highlighting a novel application outside the pharmaceutical realm.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could be potential targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce these effects.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities . This suggests that the compound may influence various biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
将来の方向性
特性
IUPAC Name |
2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-20(2)7-15(24)18-16(8-20)25-19(22)12(9-21)17(18)13-10-23-14-6-4-3-5-11(13)14/h3-6,10,17,23H,7-8,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNBNUQCHYJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

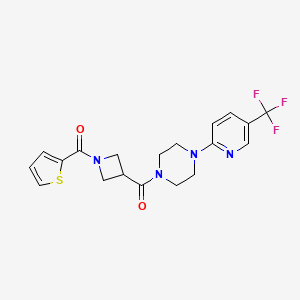
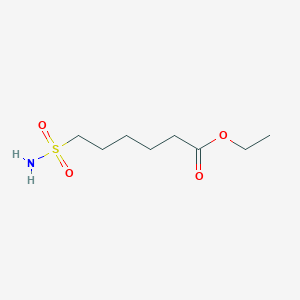

![2-[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2831677.png)
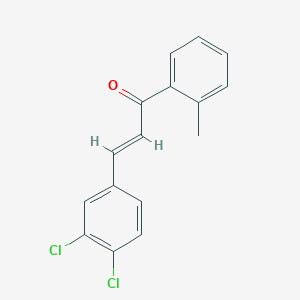
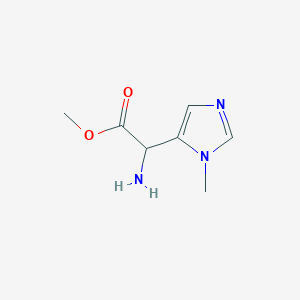
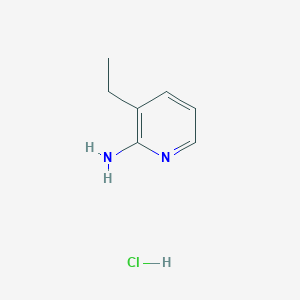
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2831682.png)


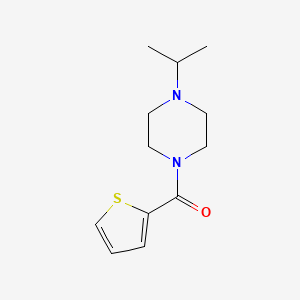
![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2831689.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2831696.png)